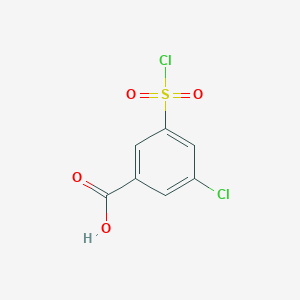
3-Chloro-5-(chlorosulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(chlorosulfonyl)benzoic acid is a useful research compound. Its molecular formula is C7H4Cl2O4S and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-Chloro-5-(chlorosulfonyl)benzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the modification of bioactive compounds, potentially leading to new therapeutic agents.
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The chlorosulfonyl group enhances its reactivity, allowing for the development of derivatives with improved biological activity .
Biological Applications
The compound is utilized in biological research for modifying biomolecules and studying enzyme mechanisms. Its electrophilic nature facilitates interactions with nucleophiles found in biological systems.
- Case Study: Research on related compounds has shown that they can inhibit bacterial growth effectively, suggesting that this compound could be developed into potent antibacterial agents .
Chemical Synthesis
In organic synthesis, this compound acts as a building block for more complex molecules. It participates in various chemical reactions including nucleophilic substitutions, reductions, and oxidations.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Amines, Alcohols | Sulfonamides, Sulfonate Esters |
| Reduction | LiAlH₄, NaBH₄ | Sulfonamides |
| Oxidation | KMnO₄, H₂O₂ | Sulfonic Acids |
Antimicrobial Properties
The compound has demonstrated moderate antibacterial activity against several strains of bacteria. For instance:
- Enterococcus faecium E5: Growth inhibition zone of 15 mm.
- Staphylococcus aureus ATCC 6538: Growth inhibition zone of 8 mm.
These findings suggest its potential as a scaffold for developing new antibacterial agents .
Comparison with Related Compounds
The following table compares this compound with related compounds to highlight differences in biological activity and structural features.
| Compound Name | Biological Activity | Notable Differences |
|---|---|---|
| BCMBA | Respiratory sensitizer | Different structural features |
| 2-Bromo-5-(chlorosulfonyl)benzoic acid | Antimicrobial activity | Lacks specific chlorine substitution |
| 3-Bromo-5-chlorobenzoic acid | Varies; lacks sulfonyl group | Different reactivity profile |
Eigenschaften
CAS-Nummer |
53553-11-0 |
|---|---|
Molekularformel |
C7H4Cl2O4S |
Molekulargewicht |
255.07 g/mol |
IUPAC-Name |
3-chloro-5-chlorosulfonylbenzoic acid |
InChI |
InChI=1S/C7H4Cl2O4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H,10,11) |
InChI-Schlüssel |
YPDVPJMKLXYCOA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O |
Kanonische SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















